

Monitoring Patient Response to DiaPep277: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *DiaPep277*

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YAVNE, Israel – December 8, 2025 – Advanced Biomedical Research today released detailed application notes and protocols for monitoring patient response to **DiaPep277**, an immunomodulatory peptide for the treatment of Type 1 Diabetes (T1D). These guidelines are intended to support researchers, scientists, and drug development professionals in the clinical assessment of **DiaPep277**'s efficacy and mechanism of action.

DiaPep277, a 24-amino-acid peptide derived from the human 60-kDa heat shock protein (HSP60), is designed to modulate the autoimmune response that leads to the destruction of insulin-producing beta cells in T1D.^{[1][2]} The therapeutic strategy aims to preserve endogenous insulin production by inducing a shift in the immune response from a pro-inflammatory to a more regulatory state.^{[3][4]}

These application notes provide a comprehensive overview of the key clinical and immunological techniques employed in **DiaPep277** clinical trials to assess patient response.

Clinical Response Monitoring

The primary therapeutic goal of **DiaPep277** is the preservation of pancreatic beta-cell function. The following quantitative measures are crucial for monitoring clinical efficacy.

Table 1: Key Clinical Endpoints for Monitoring DiaPep277 Efficacy

Parameter	Method	Purpose	Key Findings in Clinical Trials
Beta-Cell Function	Glucagon-Stimulated C-peptide Test	Measures the amount of C-peptide released by the pancreas in response to glucagon, reflecting endogenous insulin secretion.[3][5]	DiaPep277-treated patients showed a significantly smaller decline in stimulated C-peptide levels compared to placebo groups.[5][6]
Mixed-Meal Tolerance Test (MMTT)	Assesses C-peptide response to a standardized liquid meal, simulating a more physiological stimulus.[5]	While used in Phase III trials, the MMTT was found to be less effective than the glucagon stimulation test in distinguishing between treatment and placebo groups for DiaPep277.[5][6]	
Metabolic Control	Hemoglobin A1c (HbA1c)	Measures the average blood glucose level over the past two to three months.[7][8]	A higher proportion of patients treated with DiaPep277 maintained target HbA1c levels ($\leq 7\%$) compared to placebo. [5][9]
Daily Insulin Dose	The amount of exogenous insulin required per day to maintain glycemic control.[7][8]	Patients treated with DiaPep277 generally required a lower daily insulin dose compared to the placebo group. [3]	
Hypoglycemic Events	Patient-reported logs and continuous glucose monitoring	Tracks the frequency and severity of low blood sugar episodes.	DiaPep277 treatment has been associated with a reduced risk of

hypoglycemic events.
[\[5\]](#)[\[9\]](#)

Immunological Response Monitoring

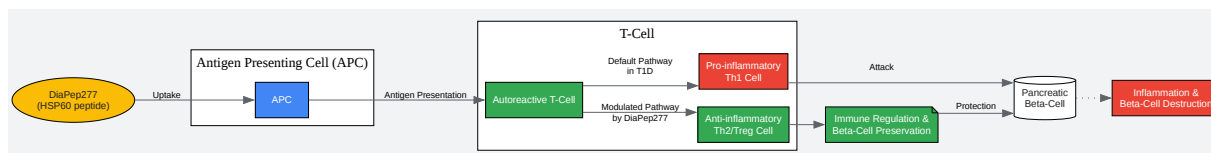
DiaPep277 is believed to exert its therapeutic effect by modulating the T-cell-mediated autoimmune response. Monitoring these immunological changes is critical to understanding its mechanism of action.

Table 2: Key Immunological Assays for Monitoring DiaPep277 Response

Assay	Principle	Purpose	Key Findings in Clinical Trials
T-Cell Proliferation Assay	Measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with DiaPep277 or related antigens (e.g., HSP60, GAD65). [10] [11]	To assess changes in antigen-specific T-cell reactivity.	A declining or temporary proliferative response to DiaPep277 was suggested as a potential biomarker for clinical efficacy. [10] [12]
Cytokine Secretion Assay (ELISpot)	Quantifies the number of cytokine-secreting cells (e.g., IL-10, IFN- γ) at the single-cell level after antigen stimulation. [10] [13]	To characterize the T-helper (Th) cell phenotype (Th1 vs. Th2/regulatory).	Treatment with DiaPep277 was associated with a shift from a pro-inflammatory Th1 response to a more regulatory Th2/Treg phenotype, characterized by increased IL-10 production. [3] [10]

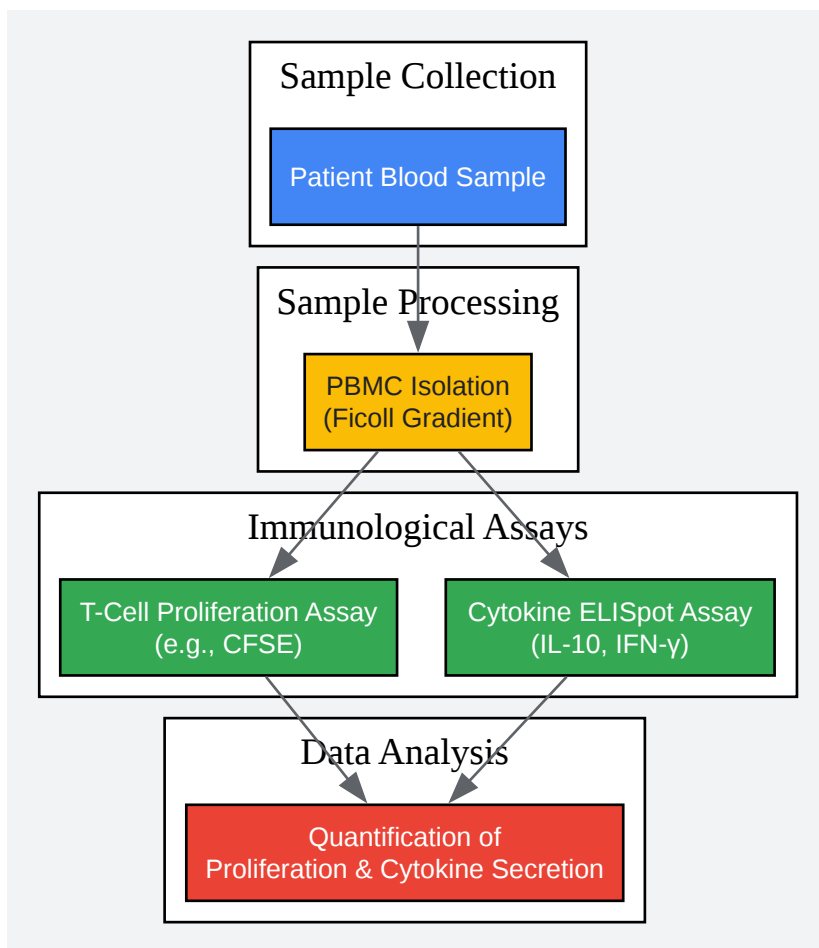
Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism and experimental procedures, the following diagrams have been generated.



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Caption: Proposed immunomodulatory pathway of **DiaPep277**.



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Caption: Workflow for immunological monitoring of **DiaPep277** response.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

Objective: To measure the proliferation of T-cells in response to **DiaPep277**.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
- **DiaPep277**, HSP60, GAD65, and a positive control mitogen (e.g., Phytohemagglutinin)

- Carboxyfluorescein succinimidyl ester (CFSE)
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend in PBS at a concentration of 1×10^7 cells/mL.
- Label the cells with CFSE according to the manufacturer's protocol.
- Wash the labeled cells and resuspend in complete RPMI medium.
- Plate 2×10^5 cells per well in a 96-well plate.
- Add **DiaPep277**, control antigens, or medium alone to the respective wells.
- Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
- Acquire the samples on a flow cytometer and analyze the CFSE dilution in the T-cell populations as a measure of proliferation.

Protocol 2: Cytokine ELISpot Assay

Objective: To quantify the number of T-cells secreting specific cytokines (e.g., IL-10, IFN- γ) in response to **DiaPep277**.

Materials:

- PBMCs
- ELISpot plates pre-coated with capture antibodies for the cytokines of interest

- **DiaPep277**, HSP60, GAD65, and a positive control mitogen
- Detection antibodies conjugated to an enzyme (e.g., alkaline phosphatase)
- Substrate for the enzyme
- ELISpot reader

Procedure:

- Prepare the ELISpot plate according to the manufacturer's instructions.
- Add $2-3 \times 10^5$ PBMCs to each well.
- Add **DiaPep277**, control antigens, or medium alone to the respective wells.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Wash the plates to remove the cells.
- Add the biotinylated detection antibody and incubate.
- Wash the plates and add the enzyme-substrate conjugate.
- Wash the plates and add the substrate to develop the spots.
- Stop the reaction and allow the plate to dry.
- Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

These detailed application notes and protocols are designed to facilitate standardized and robust monitoring of patient responses to **DiaPep277**, thereby aiding in the comprehensive evaluation of this promising therapeutic agent for Type 1 Diabetes.

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